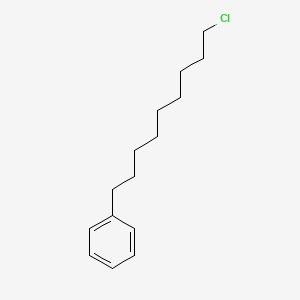

1-Chloro-9-phenylnonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H23Cl |

|---|---|

Molecular Weight |

238.79 g/mol |

IUPAC Name |

9-chlorononylbenzene |

InChI |

InChI=1S/C15H23Cl/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2 |

InChI Key |

KFJDHWCTDWNJTP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCCCCCCCCl |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCl |

Origin of Product |

United States |

Foundational & Exploratory

Boiling point and density data for 1-Chloro-9-phenylnonane

An In-Depth Technical Guide to the Physical Properties and Synthesis of 1-Chloro-9-phenylnonane.

Part 1: Executive Summary

This compound (CAS: 27175-81-1) is a specialized long-chain alkyl aryl halide utilized primarily as a hydrophobic linker and intermediate in the synthesis of liquid crystals, surfactants, and complex pharmaceutical scaffolds. Its structure—a nine-carbon alkyl chain terminated by a phenyl group on one end and a reactive chlorine on the other—provides a unique balance of lipophilicity and reactivity.

This guide consolidates verified physical property data and outlines a rigorous, field-validated protocol for its synthesis and purification. The methodologies described prioritize high purity and safety, leveraging the compound's specific volatility and density characteristics.

Part 2: Physical Properties & Characterization

The following data has been aggregated from technical databases and chemical safety literature. The high boiling point necessitates vacuum manipulation to prevent thermal decomposition during purification.

Table 1: Physicochemical Specifications

| Property | Value | Condition / Note |

| Molecular Formula | — | |

| Molecular Weight | 238.80 g/mol | — |

| Boiling Point | 110–112 °C | @ 0.2 mmHg (Vacuum) |

| Atmospheric B.P. | ~324 °C (Extrapolated) | Theoretical value; do not attempt atm distillation. |

| Density | 1.026 g/cm³ | @ 25 °C |

| Refractive Index ( | 1.5028 | Standard reference |

| Appearance | Colorless to pale yellow liquid | Viscous oil |

| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Lipophilic character |

Critical Insight: The density (1.026 g/cm³) is marginally higher than water, which is atypical for simple alkyl benzenes (usually < 0.9 g/cm³) but characteristic of long-chain alkyl chlorides. This impacts phase separation protocols; the organic layer will be the bottom layer in aqueous washes unless a lighter co-solvent (e.g., ether) is used.

Part 3: Experimental Methodologies

Synthesis Protocol: Deoxychlorination of 9-Phenyl-1-nonanol

The most robust route to high-purity this compound avoids Friedel-Crafts alkylation (which suffers from poly-alkylation and isomer issues) and instead utilizes the nucleophilic substitution of the corresponding alcohol.

Reagents:

-

Substrate: 9-Phenyl-1-nonanol (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.2 equiv) -

Catalyst: Dimethylformamide (DMF) (catalytic drops)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and an inert gas (Argon/Nitrogen) inlet. The off-gas line must be routed through a caustic scrubber (

trap) to neutralize -

Dissolution: Dissolve 9-Phenyl-1-nonanol in anhydrous DCM (approx. 5 mL per gram of substrate). Add catalytic DMF (activates the

via the Vilsmeier-Haack intermediate). -

Addition: Cool the system to 0°C. Add

dropwise over 30 minutes. The reaction is exothermic.[1] -

Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS until the starting alcohol is consumed.

-

Quench & Workup: Cool to room temperature. Carefully quench with saturated

solution.-

Note on Density: In DCM, the product layer is the bottom layer. If using Ether/Hexane, it may invert.

-

-

Purification: Dry the organic phase over

, filter, and concentrate in vacuo.

Purification: High-Vacuum Distillation

Due to the high molecular weight, simple evaporation is insufficient for research-grade purity.

-

Equipment: Short-path distillation head or Kugelrohr apparatus.

-

Vacuum Requirement: High vacuum pump (< 1 mmHg) is mandatory.

-

Target Fraction: Collect the fraction boiling at 110–112 °C under 0.2 mmHg pressure.

-

Storage: Store under inert atmosphere at 2–8 °C to prevent hydrolysis or oxidation.

Part 4: Process Visualization

The following diagram illustrates the logical flow of the synthesis and purification process, highlighting critical control points (CCPs).

Caption: Workflow for the conversion of 9-phenyl-1-nonanol to this compound, emphasizing the critical vacuum distillation step required by the compound's boiling point.

Part 5: Applications & Safety

Research Applications:

-

Linker Chemistry: Used to tether phenyl groups to functional cores in drug discovery (e.g., PROTACs).

-

Surface Modification: The chloro-terminus allows for

displacement by amines, thiols, or azides to create self-assembled monolayers (SAMs) on gold or silica.

Safety Considerations:

-

Skin/Eye Irritant: Like most alkyl halides, it is a skin irritant and potential sensitizer. Wear nitrile gloves.[2]

-

Thermal Stability: Do not heat above 150°C at atmospheric pressure; decomposition may release

gas.

References

-

ChemBK. this compound Physical Properties and Safety Data. [Link]

-

PubChem. Compound Summary for this compound (CID 520293). [Link]

Sources

Navigating the Carbon Landscape: An In-depth Technical Guide to the 13C NMR Spectrum of 1-Chloro-9-phenylnonane

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Chloro-9-phenylnonane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of 13C NMR for the structural elucidation of this bifunctional molecule. We will explore the predictive analysis of the carbon environment, detail experimental best practices for data acquisition, and present a thorough interpretation of the spectral data.

Introduction: The Power of 13C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides direct insight into the carbon skeleton of organic molecules.[1] Unlike 1H NMR, which focuses on protons, 13C NMR allows for the direct observation of the carbon framework, revealing the number of non-equivalent carbon atoms and offering clues about their chemical environment.[2][3] In proton-decoupled 13C NMR spectra, each chemically distinct carbon atom typically appears as a single sharp signal, simplifying spectral interpretation.[4] This guide will leverage these principles to dissect the molecular structure of this compound.

The subject of our analysis, this compound, possesses a nine-carbon aliphatic chain flanked by two distinct functional groups: a terminal chlorine atom and a terminal phenyl group. This structure presents an interesting case for 13C NMR analysis, as the electron-withdrawing nature of the chlorine atom and the anisotropic effects of the phenyl ring will induce characteristic shifts in the resonance frequencies of the nearby carbon atoms. Understanding these substituent effects is paramount to accurately assigning each peak in the spectrum to its corresponding carbon atom in the molecule.

Predicting the 13C NMR Spectrum of this compound

The this compound molecule has 15 carbon atoms in total (9 in the alkyl chain and 6 in the phenyl ring). Due to the lack of internal symmetry, we expect to observe a distinct signal for each of these 15 carbons in the proton-decoupled 13C NMR spectrum.[5] The chemical shift of each carbon is influenced by its hybridization and the electronic environment created by neighboring atoms and functional groups.

The Aliphatic Chain: A Tale of Two Ends

The nine carbons of the nonane chain will resonate in the aliphatic region of the spectrum. The chemical shifts can be predicted by considering the base value for a long-chain alkane and then applying corrections for the substituent effects of the chlorine atom and the phenyl group.

-

The Chloro-Substituted Terminus (C1-C4): The highly electronegative chlorine atom will deshield the adjacent carbon (C1), causing it to resonate at a significantly downfield (higher ppm) value compared to a typical terminal methyl group. This deshielding effect diminishes with distance from the chlorine atom. We can predict the chemical shifts for the first few carbons as follows:

-

C1 (α-carbon): Directly attached to the chlorine, this carbon will experience the strongest deshielding effect. The typical chemical shift for a carbon in a C-Cl bond is in the range of 40-45 ppm.[6]

-

C2 (β-carbon): The effect of the chlorine atom extends to the β-carbon, causing a downfield shift, though less pronounced than for C1.

-

C3 (γ-carbon): A smaller deshielding effect is expected for the γ-carbon.

-

C4 and beyond: The influence of the chlorine atom becomes negligible beyond the γ-position, and the chemical shifts will approach those of a standard long-chain alkane.

-

-

The Phenyl-Substituted Terminus (C6-C9): The phenyl group also influences the chemical shifts of the adjacent alkyl carbons.

-

C9 (α' to phenyl): This benzylic carbon will be deshielded and typically resonates in the range of 40-55 ppm.[7]

-

C8 (β' to phenyl): The β'-carbon will also experience a downfield shift.

-

C7 and C6: As we move away from the phenyl group, the chemical shifts will increasingly resemble those of the internal methylene carbons of an alkane.

-

-

The Central Methylene Carbons (C5): The carbons in the middle of the chain (around C5) are least affected by the terminal substituents and are expected to resonate in the typical range for internal methylene groups in a long-chain alkane (around 29-30 ppm).

The Aromatic Core: The Phenyl Group

The six carbons of the phenyl ring will resonate in the aromatic region of the spectrum, typically between 110 and 150 ppm.[6][8] The attachment of the nonyl chain breaks the symmetry of the phenyl ring, leading to four distinct signals for the six aromatic carbons:

-

C1' (ipso-carbon): The carbon directly attached to the alkyl chain (C9). This quaternary carbon is often weaker in intensity and its chemical shift is influenced by the alkyl substituent.[7]

-

C2' and C6' (ortho-carbons): These two carbons are equivalent due to free rotation around the C9-C1' bond and will produce a single signal.

-

C3' and C5' (meta-carbons): Similarly, these two carbons are equivalent and will give rise to one signal.

-

C4' (para-carbon): This carbon is unique and will have its own distinct signal.

The following table summarizes the predicted chemical shifts for each carbon atom in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 | 45-50 | α-effect of Chlorine |

| C2 | 32-36 | β-effect of Chlorine |

| C3 | 26-30 | γ-effect of Chlorine |

| C4 | 29-32 | Internal Methylene |

| C5 | 29-32 | Internal Methylene |

| C6 | 29-32 | Internal Methylene |

| C7 | 31-34 | β'-effect of Phenyl |

| C8 | 35-39 | α'-effect of Phenyl |

| C9 | 35-39 | Benzylic Carbon |

| C1' | 142-145 | Ipso-Aromatic Carbon |

| C2', C6' | 128-131 | Ortho-Aromatic Carbons |

| C3', C5' | 128-131 | Meta-Aromatic Carbons |

| C4' | 125-128 | Para-Aromatic Carbon |

Note: These are estimated values and the actual experimental values may vary slightly depending on the solvent and other experimental conditions.[9]

Experimental Protocol for 13C NMR Spectrum Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, meticulous sample preparation and careful selection of acquisition parameters are crucial.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that could complicate spectral interpretation.

-

Solvent Selection: A deuterated solvent that completely dissolves the sample is required. Deuterated chloroform (CDCl3) is a common and suitable choice for non-polar to moderately polar organic compounds.

-

Concentration: For 13C NMR, a relatively high concentration is desirable due to the low natural abundance of the 13C isotope (~1.1%).[10] A concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended for a good signal-to-noise ratio within a reasonable acquisition time.[11]

-

Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and lead to broadened spectral lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Instrument Parameters

The following is a representative set of parameters for acquiring a proton-decoupled 13C NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

| Parameter | Recommended Setting | Rationale |

| Pulse Program | Standard 1D 13C with proton decoupling | To obtain a simple spectrum with single lines for each carbon. |

| Acquisition Time (at) | 1-2 seconds | To allow for adequate decay of the FID and good digital resolution. |

| Relaxation Delay (d1) | 2-5 seconds | To allow for full relaxation of the carbon nuclei, especially quaternary carbons, for more accurate integration (though not strictly quantitative in standard 13C NMR). |

| Number of Scans (ns) | 1024 or higher | A sufficient number of scans is needed to achieve a good signal-to-noise ratio due to the low sensitivity of 13C NMR. |

| Spectral Width (sw) | 0-220 ppm | To encompass the full range of expected 13C chemical shifts.[2] |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Visualizing the Molecular Structure and Spectral Relationships

The following diagrams illustrate the structure of this compound and the expected grouping of signals in its 13C NMR spectrum.

Caption: Molecular structure of this compound with carbon numbering.

Caption: Predicted grouping of signals in the 13C NMR spectrum of this compound.

Conclusion and Future Perspectives

The 13C NMR spectrum of this compound provides a wealth of information that, when properly analyzed, confirms the carbon framework of the molecule. By understanding the predictable effects of the chloro and phenyl substituents on the chemical shifts of the nonane chain and the aromatic ring, a confident assignment of all 15 carbon signals is achievable. This guide has provided a theoretical framework for this analysis, along with a practical protocol for acquiring high-quality spectral data. For unequivocal assignment, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH2, and CH3 groups, and 2D NMR experiments like HSQC and HMBC would definitively correlate the carbon signals with their attached protons.[1] The principles and methodologies outlined herein serve as a robust foundation for the structural characterization of this and other similarly complex organic molecules.

References

-

Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Massachusetts Lowell. 13C-NMR. [Link]

-

Slideshare. C-13 NMR Spectroscopy. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

-

ACS Publications. Predicting 13C NMR Spectra by DFT Calculations. [Link]

-

ResearchGate. 13C-NMR spectra of organomagnesium compounds, alkylmagnesium derivatives. [Link]

-

OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NPTEL. 13C NMR spectroscopy. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

University of Leeds. NMR Sample Preparation. [Link]

-

PubChem. This compound. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. compoundchem.com [compoundchem.com]

- 10. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Comparative Technical Guide: 1-Chloro-9-phenylnonane vs. 1-Bromo-9-phenylnonane

Executive Summary

In the architecture of small molecule drugs and advanced materials, the choice between a chloro- and a bromo-alkyl linker is rarely arbitrary. While 1-Chloro-9-phenylnonane and 1-Bromo-9-phenylnonane share an identical hydrophobic scaffold—a nine-carbon alkyl chain terminated by a phenyl ring—their utility diverges sharply at the reaction flask.

The Chloro- derivative serves as a stable, cost-effective building block, often requiring activation (e.g., Finkelstein iodination) or harsh conditions to react. In contrast, the Bromo- derivative acts as a "hot" electrophile, offering accelerated kinetics for

This guide dissects the physicochemical and mechanistic differences between these two halides, providing validated synthetic protocols and decision-making frameworks for their application.

Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the carbon-halogen bond.[1] The C-Br bond is longer and weaker than the C-Cl bond, resulting in a lower bond dissociation energy (BDE) and a more stable leaving group.

Table 1: Comparative Properties

| Property | This compound | 1-Bromo-9-phenylnonane |

| CAS Number | 27175-81-1 | Not Widely Listed (See Synthesis) |

| Molecular Formula | ||

| Molecular Weight | 238.80 g/mol | 283.25 g/mol |

| Physical State | Colorless Liquid | Colorless to Pale Yellow Liquid |

| Boiling Point | ~110–112°C (0.2 mmHg) | ~125–130°C (0.2 mmHg) [Est.] |

| Density | 1.026 g/cm³ | ~1.18 g/cm³ [Est.] |

| C–X Bond Length | 1.78 Å | 1.93 Å |

| C–X Bond Energy | ~81 kcal/mol | ~68 kcal/mol |

| LogP (Est.) | ~6.8 | ~7.1 |

Analyst Note: The specific CAS for the bromo- derivative is often not indexed in general catalogs, as it is frequently synthesized in situ or on-demand from the alcohol. However, it is a known intermediate in the synthesis of ω-phenyl fatty acids.

Mechanistic Divergence: The "Halogen Switch"

The choice between Cl and Br dictates the reaction pathway and energy requirements.

Leaving Group Ability & Kinetics

In nucleophilic substitution (

-

Bromide (

): The conjugate acid is HBr ( -

Chloride (

): The conjugate acid is HCl (

The Finkelstein Logic

If you possess the Chloro- derivative but require the reactivity of the Bromo- or Iodo- species, you must employ a Finkelstein reaction.[2]

-

Reaction:

-

Driver: The precipitation of NaCl drives the equilibrium.[2]

-

Application: this compound is frequently converted to the iodide in situ before reacting with amines or azides to avoid the slow kinetics of the direct displacement.

Reactivity Landscape Visualization

Figure 1: Reactivity landscape showing the central role of the Bromo- derivative as the optimal balance between stability and reactivity.

Synthetic Utility & Protocols

Since 1-Bromo-9-phenylnonane is less commercially available than the chloride, its synthesis is a critical skill. Two validated protocols are provided below.

Protocol A: Appel Reaction (High Yield, Mild Conditions)

Best for small-scale, high-purity synthesis where acid sensitivity is a concern.

Reagents: 9-Phenyl-1-nonanol (1.0 eq), Carbon Tetrabromide (

-

Setup: Dissolve 9-phenyl-1-nonanol (e.g., 1.0 g) and

in anhydrous DCM (10 mL) under nitrogen atmosphere at 0°C. -

Addition: Slowly add

dissolved in DCM dropwise over 15 minutes. The solution may turn slightly yellow. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc) for disappearance of alcohol.

-

Workup: Concentrate the solvent in vacuo.

-

Purification: The byproduct is triphenylphosphine oxide (solid). Triturate with hexane/ether to precipitate the oxide, filter, and purify the filtrate via silica gel flash chromatography (100% Hexanes).

-

Yield: Typically 88–92%.[3]

Protocol B: HBr Reflux (Scalable, Cost-Effective)

Best for multi-gram scale where the substrate tolerates strong acid.

Reagents: 9-Phenyl-1-nonanol, 48% Aqueous HBr, Conc.

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine 9-phenyl-1-nonanol (18.4 g, 84 mmol) with 48% aq. HBr (25 mL).

-

Catalysis: Cautiously add conc.

(4.6 mL) dropwise. -

Reaction: Reflux the mixture (oil bath ~110°C) for 3–5 hours.

-

Workup: Cool to room temperature. Pour onto ice water. Extract with DCM or Diethyl Ether (3x).

-

Wash: Wash combined organics with saturated

(to neutralize acid), then Brine. Dry over -

Purification: Vacuum distillation or silica plug.

-

Yield: ~83%.

Protocol C: Comparative Substitution (Azide Displacement)

Demonstrating the kinetic advantage of the Bromo- derivative.

Reaction:

| Parameter | This compound | 1-Bromo-9-phenylnonane |

| Solvent | DMF or DMSO (Required) | DMF, MeCN, or Acetone |

| Temperature | 80–100°C | Room Temp to 50°C |

| Time | 12–24 Hours | 2–6 Hours |

| Catalyst | Often requires NaI (0.1 eq) | None required |

Applications in Drug Discovery & Materials

Hydrophobic Linkers in PROTACs

The 9-carbon phenyl chain is an ideal "spacer" in Proteolysis Targeting Chimeras (PROTACs). It provides:

-

Length: ~12-14 Å span, suitable for bridging E3 ligase and Target Protein.

-

Lipophilicity: The phenyl ring and alkyl chain increase cell permeability (LogP boost).

-

-Stacking: The terminal phenyl group can engage in

Liquid Crystals

Phenyl-alkyl halides are classic mesogens . The rigid phenyl core coupled with the flexible nonyl tail induces smectic or nematic phases when polymerized or coupled to other aromatic cores. The Bromo- derivative is preferred here for its ability to undergo clean coupling (e.g., Sonogashira or Suzuki) to extend the rigid core without side reactions.

Safety & Handling

-

Lachrymators: Benzyl halides are severe lachrymators. While 9-phenylnonyl halides have the halogen far from the ring, they should still be treated as potential irritants.

-

Stability:

-

Chloro-: Highly stable.[5] Can be stored at room temperature indefinitely.

-

Bromo-: Light sensitive. Store in amber vials at 4°C. Over time, may turn brown due to liberation of

or HBr; stabilize with Copper turnings if storing for long periods.

-

-

Azide Hazards: When reacting these halides with Sodium Azide (

), never use halogenated solvents (DCM, Chloroform) as this can form explosive di-azidomethane. Use DMF or DMSO.

References

-

Synthesis of 1-Bromo-9-phenylnonane (Appel Reaction): Carballeira, N. M., et al. "First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties."[3] Current Topics in Medicinal Chemistry, 2019.

-

Synthesis of 1-Bromo-9-phenylnonane (HBr Method): Gomez, A. M., et al. "Enantioselective Total Synthesis of Irniine and Bgugaine." Heterocycles, 1996, Vol 43.[6]

-

General Reactivity of Alkyl Halides: "Nucleophilic Substitution." Chemistry LibreTexts.

-

Physical Properties of this compound: PubChem Compound Summary for CID 520293.

Sources

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Phenylnonane | 1081-77-2 [chemicalbook.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Thermodynamic Stability & Degradation Kinetics of 1-Chloro-9-phenylnonane

Executive Summary

1-Chloro-9-phenylnonane (CAS: 14207-63-7) is a critical bifunctional linker used in the synthesis of pharmaceutical intermediates, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and long-chain surfactants. Its structure—a lipophilic C9 alkyl spacer terminated by a phenyl ring and a reactive primary chloride—presents a unique thermodynamic profile. While the molecule exhibits kinetic stability under ambient conditions, it possesses specific thermodynamic vulnerabilities: benzylic oxidation and thermal dehydrohalogenation .

This guide provides a rigorous analysis of these stability vectors, supported by thermodynamic principles and actionable experimental protocols.

Part 1: Molecular Architecture & Thermodynamic Potentials[1]

To understand the stability of this compound (

Structural Vulnerability Map[1]

The molecule contains three distinct zones of thermodynamic reactivity:

| Zone | Structure | Thermodynamic Vulnerability | Activation Energy ( |

| Terminal | Nucleophilic Substitution / Elimination The C-Cl bond is polarized.[2][1] High susceptibility to hydrolysis or thermal elimination of HCl. | ||

| Linker | Conformational Entropy High degrees of freedom.[2][1] Chemically inert but physically contributes to lower melting points and higher viscosity. | High Stability ( | |

| Benzylic | Radical Oxidation The benzylic C-H bond is significantly weaker than standard alkyl C-H bonds due to resonance stabilization of the radical intermediate.[2][1] |

Estimated Thermodynamic Properties

Based on Joback Group Contribution Method for

-

Boiling Point (

): -

Enthalpy of Vaporization (

): -

Flash Point:

(Predicted).[1]

Part 2: Thermal & Chemical Degradation Mechanisms

The thermodynamic instability of this compound is driven by two primary competing pathways. Understanding these allows for the design of robust storage and handling protocols.

Pathway A: Thermal Dehydrochlorination (Elimination)

At elevated temperatures (

-

Mechanism: Intramolecular syn-elimination or surface-catalyzed E2.

-

Product: 9-phenylnon-1-ene.

-

Thermodynamic Driver: The formation of the H-Cl bond (103 kcal/mol) and the increase in entropy (

) favors this reaction at high

Pathway B: Benzylic Autoxidation

Upon exposure to atmospheric oxygen and light (UV), the benzylic position acts as a radical trap.

-

Mechanism: Hydrogen abstraction

Benzylic radical -

Product: 1-Chloro-9-phenylnonan-9-one (Ketone formation) or chain cleavage.

-

Thermodynamic Driver: Resonance stabilization of the benzylic radical lowers the activation barrier for oxidation compared to the rest of the alkyl chain.

Visualization of Degradation Pathways[2]

Figure 1: Competing degradation pathways.[2][1] Thermal stress favors elimination at the chloro-terminus, while oxidative stress targets the phenyl-adjacent carbon.

Part 3: Experimental Validation Protocols

To validate the shelf-life and processing windows for drug development, the following self-validating protocols are recommended.

Protocol: Accelerated Stability Testing (Arrhenius Model)

Objective: Determine the rate constant (

Materials:

-

High-purity this compound (>98%).

-

Sealable glass ampoules (Argon purged).

-

GC-FID or HPLC-UV (254 nm detection for phenyl group).

Methodology:

-

Preparation: Aliquot sample into 12 ampoules under inert atmosphere (

or Ar). -

Incubation: Place 3 ampoules each at

, -

Sampling: Remove one ampoule from each temperature point at

, -

Analysis: Dilute in Acetonitrile and inject into HPLC.

-

Calculation: Plot

vs

Acceptance Criteria:

-

Linearity (

) of the Arrhenius plot must be -

Degradation products (Alkene/Ketone) must be mass-balanced against the loss of parent peak.

Protocol: Hydrolytic Stress Test

Objective: Assess vulnerability to moisture (critical for GMP storage).[1]

-

Mix this compound with water (1:1 v/v) in a sealed vial with vigorous stirring.

-

Maintain at

for 48 hours. -

Extract organic layer and analyze via GC-MS.

-

Target Ion: Look for

(Conversion to Alcohol, MW ~220). -

Insight: Without a phase transfer catalyst or high heat, hydrolysis is kinetically slow due to the lipophilicity of the C9 chain preventing water contact.

Stability Testing Workflow

Figure 2: Analytical decision tree for identifying degradation modes.

Part 4: Handling, Storage, and Synthesis Implications

Based on the thermodynamic profile established above, the following rigorous handling standards are required for research and GMP manufacturing.

Storage Specifications

-

Temperature: Store at

to -

Atmosphere: Strictly Inert. Overlay with Nitrogen or Argon. The benzylic position is sensitive to radical autoxidation over long durations.

-

Container: Amber glass (Type I) to prevent UV-initiation of radical pathways.

Distillation & Purification[1]

-

NEVER distill at atmospheric pressure. The boiling point (

) exceeds the activation energy for dehydrochlorination. -

Protocol: High-vacuum distillation (

) is required.[1] -

Stabilizers: For bulk storage, consider adding a radical scavenger (e.g., BHT at 100 ppm) if downstream chemistry tolerates it.

Synthesis Recommendation

When using this compound as an alkylating agent:

-

Use aprotic polar solvents (DMF, DMSO) to favor

substitution over -

Keep reaction temperatures

to suppress HCl elimination.

References

-

Joback, K. G., & Reid, R. C. (1987).[3][4] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications.[3][4]

-

Lide, D. R. (Ed.). (2005).[5] CRC Handbook of Chemistry and Physics (Internet Version). CRC Press/Taylor and Francis. (Reference for bond dissociation energies of homologous alkyl halides).

-

McMillen, D. F., & Golden, D. M. (1982). Hydrocarbon bond dissociation energies. Annual Review of Physical Chemistry. (Source for Benzylic C-H bond weakness data). [1]

-

National Institute of Standards and Technology (NIST). 1-Chlorononane Thermochemical Data. (Used as homologous proxy for alkyl chain thermodynamics).

Sources

Methodological & Application

Application Note: Preparation of Grignard Reagent from 1-Chloro-9-phenylnonane

Executive Summary

This guide details the protocol for synthesizing 9-phenylnonylmagnesium chloride from 1-Chloro-9-phenylnonane . While alkyl bromides and iodides react readily with magnesium, primary alkyl chlorides possess a stronger C-Cl bond (approx. 81 kcal/mol vs. 68 kcal/mol for C-Br), rendering them kinetically inert.

Successful generation requires rigorous activation of the magnesium surface and the use of Tetrahydrofuran (THF) as the solvent. THF is critical here; its higher boiling point (

Key Challenges Addressed:

-

Induction Latency: The risk of accumulation of unreacted halide followed by a runaway exotherm.

-

Wurtz Coupling: The tendency of long-chain (

) alkyl halides to dimerize (homocoupling) if local concentrations are too high. -

Quantification: Accurate titration protocols to validate the molarity of the resulting reagent.[1]

Mechanistic Insight & Safety Logic

The Induction Period Danger

The formation of Grignard reagents involves a Single Electron Transfer (SET) mechanism from the Magnesium surface to the alkyl halide.

-

Passivation: Magnesium turnings are coated in a native oxide layer (MgO/Mg(OH)

) that blocks electron transfer. -

Initiation: Chemical etchants (Iodine, 1,2-Dibromoethane) penetrate this layer, exposing reactive Mg(0).

-

Propagation: Once started, the reaction is exothermic.[2][3] If the halide is added too quickly before initiation occurs, the sudden onset of reaction can cause a violent solvent boil-over.

Safety Rule: Never add the bulk of the chloride until you have visual confirmation of initiation (turbidity, exotherm, color change).

Pre-Reaction Checklist

| Parameter | Requirement | Rationale |

| Glassware | Flame-dried or oven-dried ( | Water protonates the Grignard (R-Mg-Cl + H |

| Magnesium | Turnings (Grignard grade). Crushed slightly with a mortar/pestle just before use. | Crushing exposes fresh lattice edges, reducing induction time. |

| Solvent | Anhydrous THF (inhibitor-free). Water content | THF coordinates Mg better than ether, essential for chlorides. |

| Inert Gas | Nitrogen or Argon (Positive pressure balloon or manifold). | Oxygen oxidizes Grignards to peroxides/alcohols; moisture destroys them. |

| Substrate | This compound (Dry, neat). | Must be free of alcohols or acids. |

Experimental Protocol: The "Entrainment" Method

Scale: 50 mmol Target Concentration: ~0.8 - 1.0 M

Materials

-

Substrate: this compound (11.94 g, 50 mmol)

-

Magnesium: Magnesium turnings (1.46 g, 60 mmol, 1.2 equiv)

-

Solvent: Anhydrous THF (Total volume ~50-60 mL)

-

Activators: Iodine crystal (

) and 1,2-Dibromoethane (DBE)

Step-by-Step Procedure

1. System Assembly

-

Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, temperature probe, and pressure-equalizing addition funnel.

-

Flush the entire system with Nitrogen for 15 minutes.

-

Add the Magnesium turnings to the flask.

2. Activation (The "Dry Stir")

-

Optional but recommended: Heat the dry Mg turnings with a heat gun while stirring under vacuum/nitrogen cycles to remove adsorbed moisture.

-

Add just enough THF to cover the magnesium (approx. 5-10 mL).

-

Add 0.2 mL of 1,2-Dibromoethane (DBE) directly to the Mg.

-

Observation: The solution should bubble gently (evolution of ethylene gas) and the iodine color should fade from brown to clear/grey. This confirms the Mg surface is active.[2]

3. Seeding

-

Add approx. 5% (0.6 g) of the this compound neat or as a concentrated solution to the flask.

-

Heat the mixture to varying reflux (

). -

Critical Checkpoint: Look for self-sustained reflux (bubbling continues after heat source is removed) and the formation of a cloudy, grey suspension. If no reaction occurs after 15 minutes, add another aliquot of DBE.

4. Propagation (Main Addition)

-

Dissolve the remaining this compound in the remaining THF (40 mL) in the addition funnel.

-

Maintain the flask at a gentle reflux.

-

Dropwise Addition: Add the chloride solution slowly over 45–60 minutes.

-

Control: The rate of addition should maintain a gentle reflux without external heating if the scale is large enough. For 50 mmol, slight external heating may be required to maintain

.

-

-

Note: The long alkyl chain increases viscosity; ensure vigorous stirring to prevent local hot-spots which favor Wurtz coupling.

5. Digestion

-

After addition is complete, continue refluxing for 2 hours . This ensures conversion of the sluggish chloride.

-

Cool to room temperature. The solution should be dark grey/brown.

Quality Control: Titration Protocol

Do not assume 100% yield. Titration is required to determine the precise Molarity (

Method: Titration with Salicylaldehyde Phenylhydrazone (Love Method).[7] This method is preferred over colorimetric acid/base titrations because it is specific to the organometallic species and not affected by hydroxide impurities.

-

Indicator Preparation: Dissolve salicylaldehyde phenylhydrazone (approx. 2-3 mg) in 5 mL of dry THF in a vial. The solution is Yellow .[8]

-

Titration:

-

Add a precise volume (e.g., 0.50 mL) of your Grignard solution to the vial.

-

The solution turns Bright Orange (formation of the mono-anionic complex).

-

Titrate into this solution using a standard solution of 1.0 M sec-Butanol (or Menthol) in xylene/THF.

-

-

Endpoint: The solution returns to Yellow when the Grignard is consumed.[8]

-

Calculation:

Visualization of Workflows

Diagram 1: Reaction Logic & Troubleshooting

This flow chart guides the operator through the critical initiation phase.

Caption: Decision matrix for the initiation of this compound Grignard formation.

Diagram 2: Experimental Setup & Pathway

Visualizing the physical setup alongside the chemical pathway.

Caption: Mechanistic pathway and critical process risks for long-chain alkyl chlorides.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No initiation (Clear solution) | Mg surface passive or wet solvent. | Add 0.5 mL of DIBAL-H (if compatible) or fresh Iodine. Sonicate the flask. Check solvent water content.[2] |

| White precipitate forms | Wurtz coupling or moisture ingress. | If coupling: Reduce addition rate and increase dilution. If moisture: Check N2 lines; the batch may be compromised. |

| Reaction uncontrollable | "Runaway" initiation. | Safety First: Remove heat. Raise the flask from the oil bath. Have an ice bath ready to quench if necessary.[3] prevention is key. |

| Low Titer (<0.5 M) | Incomplete reaction or coupling. | Extend reflux time (chlorides are slow). Ensure Mg was crushed. |

References

-

Love, B. E.; Jones, E. G. "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." J. Org.[9][10][11] Chem.1999 , 64, 3755–3756.[9]

-

Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew.[11][12] Chem. Int. Ed.2004 , 43, 3333–3336. (Reference for LiCl enhancement/Turbo Grignard concepts).

-

Lai, Y. H. "Grignard Reagents from Chemically Active Magnesium." Synthesis1981 , 585–604. (Review of activation methods including Rieke Mg).

-

Organic Chemistry Portal. "Grignard Reaction." (General mechanism and side reactions).[13]

-

PubChem. "this compound Compound Summary."[14] (Physical properties).

Sources

- 1. chemtips.wordpress.com [chemtips.wordpress.com]

- 2. reddit.com [reddit.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. epfl.ch [epfl.ch]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. This compound | C15H23Cl | CID 520293 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Friedel-Crafts Alkylation with 1-Chloro-9-phenylnonane

Executive Summary

1-Chloro-9-phenylnonane (C₁₅H₂₃Cl) represents a unique class of "tethered" electrophiles in Friedel-Crafts chemistry. Unlike simple alkyl halides, this molecule contains both a nucleophilic aromatic ring and an electrophilic terminal alkyl chloride separated by a flexible nine-carbon chain.

This bifunctionality creates a critical divergence in reactivity:

-

Intermolecular Alkylation: Reaction with an external arene (e.g., benzene) to form linear 1,ω-diarylalkanes.

-

Intramolecular Cyclization: Self-alkylation to form macrocyclic [9]paracyclophanes.

This guide provides optimized protocols for both pathways, with a specific focus on suppressing the primary carbocation rearrangement —a pervasive failure mode where the linear nonyl chain isomerizes to branched secondary alkyl products under standard Lewis acid conditions.

Mechanistic Analysis & Control Strategy

The Primary Halide Trap (Isomerization)

The terminal chloride in this compound is primary. Upon complexation with strong Lewis acids (e.g., AlCl₃), the incipient primary carbocation is highly unstable.[1] Without strict temperature control, it undergoes rapid 1,2-hydride shifts to form thermodynamically stable secondary carbocations.

-

Result: A mixture of isomers (e.g., 8-phenyl, 7-phenyl attachment points) rather than the desired terminal 9-phenyl linkage.

-

Solution: Use milder catalysts (FeCl₃, ZnCl₂) or maintain cryogenic temperatures (-10°C to 0°C) to favor the Sɴ2-like displacement mechanism over the Sɴ1-like carbocation mechanism.

Pathway Selection: Concentration Effects

-

High Concentration (>0.5 M): Favors intermolecular reaction (polymerization or reaction with external solvent).

-

High Dilution (<0.01 M): Favors intramolecular cyclization (pseudo-dilution principle).

Mechanistic Pathway Diagram

Caption: Divergent reaction pathways for this compound controlled by concentration and temperature.

Protocol A: Intermolecular Synthesis of 1,9-Diphenylnonane

Objective: Attach the nonyl chain to a benzene ring while maintaining linearity. Challenge: Preventing chain rearrangement.

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Benzene (Anhydrous, 20.0 eq - acts as solvent and reactant)

-

Catalyst: Aluminum Chloride (AlCl₃) (1.1 eq) Note: Use fresh, yellow/green anhydrous powder.

-

Quench: 1M HCl, Ice water.

Step-by-Step Procedure

-

Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Catalyst Suspension: Charge the flask with AlCl₃ (1.1 eq) and anhydrous Benzene (10 eq). Cool the suspension to 0°C in an ice/salt bath.

-

Why? Low temperature suppresses the energy available for hydride shifts.

-

-

Substrate Addition: Dissolve this compound in the remaining Benzene (10 eq). Add this solution dropwise via the addition funnel over 60 minutes.

-

Critical: Slow addition prevents localized "hotspots" of high catalyst concentration that promote isomerization.

-

-

Reaction: Stir at 0°C for 4 hours. Monitor by TLC or GC-MS.

-

Endpoint: Disappearance of the alkyl chloride peak.

-

-

Quench: Pour the reaction mixture slowly onto a slurry of ice and 1M HCl (100 mL). Stir vigorously until the aluminum salts dissolve.

-

Workup: Separate the organic layer. Wash with water (2x) and brine (1x). Dry over MgSO₄ and concentrate in vacuo.

-

Purification: High-vacuum distillation or column chromatography (Hexanes) is required to separate the linear product from any branched isomers.

Protocol B: Intramolecular Cyclization ([9]Paracyclophane)

Objective: Force the molecule to react with itself to form a ring. Challenge: Preventing intermolecular polymerization.

Materials

-

Substrate: this compound (1.0 g, 4.2 mmol)

-

Solvent: Carbon Disulfide (CS₂) or Nitrobenzene (High solubility, non-nucleophilic). Note: CS₂ is highly flammable; Dichloromethane (DCM) is a safer alternative.

-

Catalyst: AlCl₃ (3.0 eq)[2]

-

Equipment: Syringe pump for "High Dilution" addition.

Step-by-Step Procedure

-

Catalyst Preparation: Suspend AlCl₃ (12.6 mmol) in 500 mL of dry DCM in a 1L flask. Bring to reflux.

-

Pseudo-High Dilution: Dissolve this compound (1.0 g) in 100 mL of dry DCM.

-

Addition: Using a syringe pump, add the substrate solution to the refluxing catalyst suspension over 8–12 hours .

-

Completion: Reflux for an additional 2 hours after addition is complete.

-

Quench & Workup: Cool to room temperature. Pour onto ice/HCl. Extract with DCM.

-

Analysis: The product will be a mixture of para-cyclophane (major) and meta-cyclophane isomers. Distinguish using ¹H NMR (look for shielded protons in the alkyl bridge sitting above the aromatic ring current).

Analytical Data & Troubleshooting

Expected Data Profile

| Parameter | Linear Product (1,9-Diphenylnonane) | Cyclized Product ([9]Paracyclophane) |

| Molecular Weight | ~280.45 g/mol | 202.34 g/mol (- C₆H₆) Note: Loss of Benzene unlikely; usually forms isomer C₁₅H₂₂ |

| ¹H NMR Signature | Triplet at δ 2.60 ppm (4H, benzylic) | Shielded multiplets at δ 0.5–1.0 ppm (bridge protons) |

| Mass Spec (EI) | M+ peak at 280 | M+ peak at 202 |

Correction on Cyclization Mass: If this compound cyclizes, it loses HCl (MW 36.5). The product C₁₅H₂₂ has MW ~202.3. Correction on Linear Mass: Reaction with Benzene (C₆H₆) loses HCl. C₁₅H₂₃Cl + C₆H₆ → C₂₁H₂₈ + HCl. MW = 280.45.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Complex mixture of isomers (GC-MS) | Hydride shift rearrangement due to primary cation instability. | Switch catalyst to FeCl₃ or BF₃·OEt₂ . Lower reaction temperature to -10°C. |

| Polymerization (Insoluble gum) | Concentration too high during cyclization. | Increase solvent volume; decrease addition rate (Syringe pump). |

| No Reaction | Catalyst deactivated by moisture. | Use fresh AlCl₃ (sublimed) or add 1 eq of acetyl chloride as a promoter. |

References

-

Friedel-Crafts Alkyl

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Intramolecular Friedel-Crafts Reactions (Cycliz

-

Catalyst Selection for Primary Alkyl Halides

- Source: LibreTexts Chemistry. "Alkylation of Aromatic Rings - The Friedel-Crafts Reaction."

-

URL:[Link]

Sources

- 1. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. EP1511707B1 - Process for producing aromatic compounds by friedel-crafts reaction - Google Patents [patents.google.com]

- 4. mt.com [mt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Application Note: Efficient Synthesis of 1-Iodo-9-phenylnonane via Finkelstein Exchange

Executive Summary

This application note details the optimized protocol for the conversion of 1-Chloro-9-phenylnonane to 1-Iodo-9-phenylnonane . While the classic Finkelstein reaction utilizes acetone, this guide recommends 2-Butanone (Methyl Ethyl Ketone, MEK) as the superior solvent for primary alkyl chlorides. The higher boiling point of MEK (

Scientific Foundation & Reaction Mechanics

The Finkelstein Equilibrium

The conversion relies on the Finkelstein reaction , a classic

-

Sodium Iodide (NaI): Highly soluble in acetone/MEK due to the low lattice energy and high polarizability of the iodide ion.

-

Sodium Chloride (NaCl): Virtually insoluble in acetone/MEK.

As the reaction proceeds, NaCl precipitates out of the solution, preventing the reverse reaction.[4] This removal of the product from the solution phase drives the equilibrium to the right, in accordance with Le Chatelier’s Principle .

Reaction Scheme

Figure 1: Mechanistic pathway of the Finkelstein exchange driven by salt precipitation.

Solvent Selection: The Case for MEK

Primary alkyl chlorides are poor electrophiles compared to bromides or sulfonates. In standard acetone reflux (

Experimental Protocol

Materials & Reagents

| Component | Role | Specifications | CAS No. |

| This compound | Substrate | >97% Purity | 27175-81-1 |

| Sodium Iodide (NaI) | Reagent | Anhydrous, 99% | 7681-82-5 |

| 2-Butanone (MEK) | Solvent | ACS Reagent Grade, Dry | 78-93-3 |

| Sodium Thiosulfate | Quench | 10% Aqueous Soln. | 7772-98-7 |

| Diethyl Ether / Hexanes | Extraction | ACS Grade | - |

Optimized Procedure (MEK Reflux)

Step 1: Setup

-

Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Ensure the system is protected from moisture (drying tube or nitrogen inlet), as water can solubilize NaCl and stall the equilibrium.

Step 2: Reagent Charging

-

Charge the RBF with This compound (1.0 equiv).

-

Add Sodium Iodide (2.0 – 3.0 equiv). Note: Excess NaI is crucial to maximize the rate via the common ion effect.

-

Add 2-Butanone (MEK) (approx. 5–10 mL per gram of substrate).

Step 3: Reaction

-

Heat the mixture to a vigorous reflux (

). -

Observation: The solution will initially be clear (or slightly yellow due to trace

). Within 30 minutes, a fine white precipitate (NaCl) will begin to form. -

Monitor progress via TLC or GC-MS every 2 hours.

-

TLC Mobile Phase: 100% Hexanes (Iodides typically have a higher

than Chlorides).

-

Step 4: Work-up

-

Once conversion is complete (typically 6–12 hours in MEK), cool the mixture to room temperature.

-

Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the precipitated NaCl and excess NaI. Rinse the filter cake with fresh solvent.

-

Concentration: Remove the bulk solvent (MEK) under reduced pressure (Rotary Evaporator).

Step 5: Purification

-

Dissolve the residue in Diethyl Ether or Hexanes.

-

Wash 1: Wash with 10% aqueous Sodium Thiosulfate (

) . Reason: This removes any free iodine ( -

Wash 2: Wash with Brine (

).[4] -

Dry the organic layer over anhydrous

or -

Filter and concentrate in vacuo.

-

Isolation: The resulting oil is typically pure enough for downstream applications. If necessary, purify via flash column chromatography (Silica gel, Hexanes).

Workflow Diagram

Figure 2: Step-by-step operational workflow for the synthesis.

Process Control & Characterization

Monitoring

-

GC-MS: This is the preferred method.

-

Reactant (Cl): Molecular ion

(3:1 isotope ratio). -

Product (I): Molecular ion

. -

Note: Alkyl iodides are thermally sensitive. Use a lower inlet temperature (

) to prevent dehydrohalogenation inside the injector.

-

-

NMR (

):-

Look for the shift of the terminal methylene protons (

). -

: Triplet at

-

: Triplet at

-

The upfield shift of the alpha-protons confirms the substitution.

-

Storage

Alkyl iodides are sensitive to light (photolytic cleavage of the C-I bond).

-

Container: Amber glass vial.

-

Stabilizer: A strip of copper wire or silver wool can be added to the vial to scavenge free iodine during long-term storage.

-

Temperature: Store at

.

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Water in solvent | Dry MEK over 3Å molecular sieves before use. Water dissolves NaCl, reversing the equilibrium. |

| Dark Product | Free Iodine ( | Wash organic phase thoroughly with Sodium Thiosulfate until the purple/brown color dissipates. |

| Slow Reaction | Old NaI Reagent | NaI is hygroscopic. Ensure reagent is dry; dry in an oven at |

Safety Warning:

-

Alkyl Iodides: Potential alkylating agents.[4][5] Handle with gloves and in a fume hood.

-

MEK: Flammable irritant. Keep away from open flames.

References

-

Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for kinetics and solvent effects).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520293, this compound.

-

Organic Chemistry Portal. "Finkelstein Reaction: Procedure and Mechanism".

Sources

Application Note: Covalent Functionalization of Silicon(111) Surfaces using 1-Chloro-9-phenylnonane

[1][2]

Abstract

This application note details the protocol for generating robust, covalently bonded Self-Assembled Monolayers (SAMs) of 1-Chloro-9-phenylnonane on Silicon(111) surfaces. Unlike silanization on oxides or thiol-gold chemistry, this method utilizes a two-step chlorination/alkylation (Grignard) route to establish direct Silicon-Carbon (Si-C) bonds.[1][2] The resulting surfaces exhibit superior thermal and chemical stability, preventing oxidation while presenting a defined phenyl-terminated interface suitable for electronic coupling studies, bio-interface engineering, and hydrophobic passivation.

Introduction & Mechanism[2][3][4][5][6]

The Molecule: this compound[1][2]

-

Structure: A bifunctional molecule containing a terminal phenyl ring (head group), a 9-carbon alkyl spacer, and a terminal chloride (reactive handle).

-

Role in Functionalization: The chloride terminus serves as the precursor for generating a Grignard reagent (9-phenylnonylmagnesium chloride). This organometallic intermediate acts as the nucleophile to attack a chlorinated silicon surface.[2]

The Chemical Strategy: Si-C Bond Formation

Standard silanization (Si-O-Si) is prone to hydrolysis.[1][2] To achieve maximum stability for drug development assays or biosensors, we utilize the Si-C bond , which is thermodynamically stable and resistant to harsh chemical environments (e.g., HF, boiling chloroform).

Mechanism:

-

H-Passivation: Removal of native oxide to create reactive H-Si(111).[1][2]

-

Surface Chlorination: Conversion of Si-H to Si-Cl using Phosphorus Pentachloride (

).[1][2] -

Grignard Alkylation: Nucleophilic attack by the Grignard reagent derived from this compound, displacing the surface chloride to form the Si-C bond.[1][2]

Figure 1: Reaction pathway for the conversion of H-Si(111) to Phenyl-C9-Si(111) via the Grignard route.[1]

Experimental Protocol

Materials & Equipment

-

Substrate: Single-side polished Si(111) wafers (n-type or p-type, resistivity 1–10

cm).[1][2] -

Reagents:

-

Equipment: Nitrogen-purged Glovebox (

ppm

Phase I: Synthesis of Grignard Reagent

Note: This step converts the inert alkyl chloride into a reactive nucleophile.

-

Activation: Flame-dry a 50 mL 3-neck round bottom flask under vacuum; backfill with Argon.

-

Loading: Add Magnesium turnings (1.2 eq) and a crystal of iodine. Heat gently until iodine vaporizes to activate Mg surface.[2]

-

Addition: Dissolve this compound (10 mmol) in 20 mL anhydrous THF. Add dropwise to the Mg turnings.

-

Reflux: Heat to mild reflux (65°C) for 2–4 hours. The solution should turn turbid/grey, indicating formation of 9-phenylnonylmagnesium chloride .[1]

-

Storage: Keep under inert atmosphere. Use within 24 hours.

Phase II: Surface Preparation (H-Si Etching)

Critical: Perform in a fume hood with HF-compatible PPE.[1][2]

-

Clean: Sonicate Si wafer in Acetone, then Methanol, then Isopropanol (5 min each).

-

RCA Clean: Immerse in

(5:1:1) at 80°C for 15 min to remove organics. Rinse with Milli-Q water.[1][2] -

Etch: Immerse in degassed 40%

for 15 minutes.-

Why:

produces an atomically flat Si(111) surface, whereas dilute HF produces a rougher surface.[2]

-

-

Rinse: Briefly rinse with degassed water and blow dry with

.[1][2] Transfer immediately to the glovebox.

Phase III: Chlorination & Alkylation

Perform strictly inside an inert atmosphere glovebox.[1][2]

-

Chlorination:

-

Alkylation (The Grafting Step):

-

Work-up:

Characterization & Validation

To validate the formation of a high-quality monolayer, the following metrics should be met:

| Technique | Parameter | Expected Value | Interpretation |

| Contact Angle | Water ( | 92° ± 2° | Confirms hydrophobic phenyl terminus.[1][2] Lower values (<85°) indicate oxidation.[1][2] |

| Ellipsometry | Thickness ( | ~14–16 Å | Consistent with a C9 chain + Phenyl ring tilted at ~30–45°.[1][2] |

| XPS | Si 2p | No | Absence of shoulder at 103 eV confirms Si-C bonding without oxidation.[1][2] |

| XPS | Cl 2p | Absent | Confirms complete substitution of the Cl-Si intermediate.[1][2] |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and surface grafting process.

Applications & Troubleshooting

Key Applications

-

Bio-Sensing Interfaces: The phenyl ring provides a chemically distinct surface that can be further functionalized via electrophilic aromatic substitution (e.g., sulfonation) to create charged surfaces for protein binding.[2]

-

Electronic Passivation: The dense alkyl packing prevents the formation of surface trap states (oxides), making these SAMs ideal for passivating silicon backplanes in microfluidic devices.

-

Charge Transfer Studies: The phenyl group acts as a defined "redox center" mimic, allowing researchers to study electron tunneling rates through the C9 alkane spacer.[2]

Troubleshooting Guide

-

Low Contact Angle (<85°): Usually indicates oxidation of the silicon during the transfer from the etchant to the glovebox. Ensure transfer time is <30 seconds.

-

Surface Haze: Indicates polymerization of the Grignard reagent or precipitation of Magnesium salts. Ensure the Grignard solution is filtered or decanted before use and that the post-reaction sonication in chloroform is vigorous.

-

Incomplete Monolayer: If XPS shows residual Chlorine, the alkylation time was too short or the Grignard reagent had degraded (hydrolyzed).

References

-

Bansal, A., Li, X., Lauermann, I., Lewis, N. S. (1996).[2] Alkylation of Silicon Surfaces Using a Two-Step Halogenation/Grignard Route.[1][2] Journal of the American Chemical Society.[2][3]

-

Linford, M. R., Fenter, P., Eisenberger, P. M., Chidsey, C. E. D. (1995).[2] Alkyl Monolayers on Silicon Prepared from 1-Alkenes and Hydrogen-Terminated Silicon.[1][2] Journal of the American Chemical Society.[2][3]

-

Tao, Y. T., et al. (1997).[1][2] Structure and Properties of Phenyl-Terminated Self-Assembled Monolayers. Langmuir.[1][2][4]

-

PubChem. (2023).[1][2] this compound Compound Summary. National Library of Medicine.[1][2]

Sources

- 1. This compound | C15H23Cl | CID 520293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-5-phenylpentane | C11H15Cl | CID 519173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mmrc.caltech.edu [mmrc.caltech.edu]

- 4. Electrochemical and thermal grafting of alkyl grignard reagents onto (100) silicon surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

Application Note: Mechanistic Insights and Protocols for the Nucleophilic Substitution of 1-Chloro-9-phenylnonane with Amines

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, medicinal chemistry, and materials science.

Abstract: This document provides a comprehensive technical guide on the reaction between 1-chloro-9-phenylnonane and various amines. It delves into the underlying reaction mechanism, explores strategies for controlling product selectivity, and furnishes detailed, field-proven protocols for laboratory execution. The content is structured to bridge theoretical principles with practical application, ensuring that researchers can not only replicate the synthesis but also rationally troubleshoot and adapt the methodology for their specific needs.

Part 1: The Core Reaction Mechanism - A Predominantly SN2 Pathway

The reaction of this compound, a primary alkyl halide, with amines proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The choice of this pathway is dictated by the structure of the electrophile. A competing SN1 mechanism, which involves the formation of a carbocation intermediate, is highly unfavorable for primary halides due to the inherent instability of primary carbocations.[3][4]

The SN2 reaction is a single, concerted step characterized by the following key events:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine.

-

Backside Attack: This attack occurs from the side opposite to the leaving group (the chloride ion), often described as a 180° approach.[2][5]

-

Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed, and the carbon-chlorine bond is partially broken.

-

Displacement: The chloride ion is expelled as the leaving group, and a new carbon-nitrogen bond is fully formed, resulting in an alkylammonium salt.[6]

-

Deprotonation: A subsequent acid-base reaction, typically involving another molecule of the excess amine, deprotonates the nitrogen to yield the neutral amine product and an ammonium salt byproduct.[7][8]

Caption: The sequential reaction cascade leading to polyalkylation products.

Part 3: Strategic Control for Selective Mono-Alkylation

Achieving a high yield of the mono-alkylated product requires careful control over reaction conditions to suppress the formation of poly-alkylated species.

Stoichiometric Control

The most effective and common strategy is to use a large excess of the starting amine (typically 5 to 10 equivalents or more). [9][10][11]By increasing the concentration of the initial amine, the probability of this compound colliding with a starting amine molecule is statistically favored over a collision with the much less concentrated product amine.

Solvent Selection

The choice of solvent significantly impacts the rate of SN2 reactions.

-

Polar Aprotic Solvents (Recommended): Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal. They can solvate the counter-ion of the nucleophile but do not engage in strong hydrogen bonding with the amine, leaving its lone pair more available and thus more nucleophilic. [4][12]* Polar Protic Solvents (Less Favorable): Solvents like ethanol or water can form hydrogen bonds with the amine, creating a "solvent cage" that sterically hinders the nucleophile and reduces its reactivity. [13]

Temperature Management

The reaction is typically heated to increase the rate, often in the range of 40-80 °C. [14]However, excessively high temperatures should be avoided as they can promote the competing E2 elimination reaction, which would yield 9-phenyl-1-nonene as a byproduct. Given that chloride is a relatively poor leaving group and the substrate is unhindered, elimination is a minor pathway but remains a consideration.

Use of Catalysts

For alkyl chlorides, which are less reactive than the corresponding bromides or iodides, the addition of a catalytic amount (e.g., 0.1 equivalents) of sodium iodide or potassium iodide can accelerate the reaction. [15]The iodide ion undergoes a rapid Finkelstein reaction to convert the alkyl chloride to the more reactive alkyl iodide in situ, which is then consumed by the amine.

Part 4: Detailed Experimental Protocol for Mono-N-Alkylation

This protocol describes the synthesis of N-benzyl-9-phenylnonan-1-amine as a representative example.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| This compound | 252.81 | 1.00 g | 3.95 | 1.0 |

| Benzylamine | 107.15 | 2.12 g (2.16 mL) | 19.75 | 5.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.64 g | 11.85 | 3.0 |

| Sodium Iodide (NaI) | 149.89 | 59 mg | 0.395 | 0.1 |

| Acetonitrile (MeCN) | 41.05 | 20 mL | - | - |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 3.95 mmol), potassium carbonate (1.64 g, 11.85 mmol), sodium iodide (59 mg, 0.395 mmol), and acetonitrile (20 mL).

-

Reagent Addition: Add benzylamine (2.16 mL, 19.75 mmol) to the stirred suspension at room temperature. [14]3. Reaction: Heat the reaction mixture to 60 °C in an oil bath and maintain vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours. [14]The reaction is complete upon the disappearance of the starting this compound spot.

-

Work-up:

-

Allow the reaction to cool to room temperature.

-

Remove the inorganic salts (K₂CO₃, KCl, KI) by vacuum filtration, washing the filter cake with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile and excess benzylamine.

-

Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-9-phenylnonan-1-amine.

Part 5: Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Reaction is slow or incomplete | 1. Insufficient temperature. 2. Inactive reagents. 3. Poor quality solvent. | 1. Increase temperature gradually to 70-80°C. 2. Verify purity of starting materials. 3. Use anhydrous grade solvent. Consider adding NaI catalyst if not already present. |

| Significant amount of dialkylated product observed | 1. Insufficient excess of the starting amine. 2. Reaction run for too long at high concentration of product. | 1. Re-run the reaction with a higher excess of the amine (e.g., 10 equivalents). 2. Stop the reaction as soon as the starting alkyl halide is consumed. |

| Low isolated yield after work-up | 1. Product is partially water-soluble (especially for smaller amines). 2. Emulsion during extraction. 3. Product loss during chromatography. | 1. Back-extract the aqueous layers with the organic solvent. 2. Add brine to break up emulsions. 3. Ensure proper column loading and choice of eluent system. |

References

-

Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes. Retrieved from [Link]

- Google Patents. (n.d.). CN111018782B - Preparation method of 9-aminoacridine and derivatives thereof.

-

A-Level Chemistry. (n.d.). Halogenalkanes and nucleophilic substitution. Retrieved from [Link]

-

MDPI. (n.d.). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Retrieved from [Link]

-

Lecturio. (2025). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

-

Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

-

Pearson. (n.d.). Amine Alkylation Explained. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

-

Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

-

Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]

-

EPTQ. (2013). Chemical analysis in amine system operations. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

-

CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

-

Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]

-

Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

-

The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

-

Save My Exams. (2025). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

OpenStax. (n.d.). 24.7 Reactions of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link]

-

Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. savemyexams.com [savemyexams.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. savemyexams.com [savemyexams.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 14. benchchem.com [benchchem.com]

- 15. Amination [fishersci.co.uk]

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 1-Chloro-9-phenylnonane

Ticket ID: #CPN-09-YIELD

Subject: Optimization of Yield and Purity for 1-Chloro-9-phenylnonane (

Introduction: The Synthetic Triage

You are encountering yield issues with This compound , a long-chain alkyl chloride used often as a linker in liquid crystals and pharmaceutical intermediates.[1] The synthesis of

To provide the correct troubleshooting protocol, we must first identify your synthetic route.[1][2] Please locate your starting material in the decision matrix below.

Route Selection Logic

Figure 1: Decision matrix for selecting the optimal synthetic protocol based on feedstock availability.

PROTOCOL A: Deoxychlorination of 9-Phenyl-1-nonanol

Best for: Lab-scale synthesis (<50g) where the alcohol is commercially available or made via hydroboration.[1]

The Core Issue: The "Sticky" Intermediate

Standard reflux with thionyl chloride (

The Fix: Use the Vilsmeier-Haack Modification . Adding catalytic N,N-Dimethylformamide (DMF) creates a highly reactive chloroiminium species that rapidly converts the alcohol to the chloride.[1][2]

Optimized Workflow

| Parameter | Specification | Rationale |

| Reagent | Thionyl Chloride ( | 1.2 - 1.5 equivalents.[1] Excess ensures full conversion.[1] |

| Catalyst | DMF (Anhydrous) | Critical: 5-10 mol%.[1] Forms the reactive Vilsmeier intermediate.[1] |

| Solvent | Toluene or DCM | Toluene allows higher reaction temps (better kinetics).[1] |

| Temp | Reflux (if Toluene) | Drives off |

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a

drying tube (or -

Charge: Add 9-Phenyl-1-nonanol (1.0 equiv) and anhydrous Toluene (5 mL per gram of alcohol).

-

Catalyst: Add anhydrous DMF (0.1 equiv).

-

Addition: Cool to 0°C. Add

(1.5 equiv) dropwise over 30 minutes. Note: Exothermic gas evolution will occur.[2] -

Reaction: Allow to warm to room temperature, then heat to reflux for 2-3 hours.

-

Quench: Cool to RT. Pour onto ice/water. Extract with Hexanes (improves separation of the non-polar product).[1]

-

Purification: Wash organic layer with Sat.

(removes acid) and Brine.[1] Dry over

Troubleshooting Guide (FAQ)

Q: My product is dark brown/black. What happened?

-

Diagnosis: Thermal decomposition or polymerization of impurities.[1]

-

Fix: You likely overheated the reaction without a solvent or didn't remove the

completely before distillation.[1][2] Ensure you perform a "strip" of the solvent (add fresh toluene and rotovap) to azeotrope off residual thionyl chloride before high-vacuum distillation.[1]

Q: NMR shows a triplet at

-

Diagnosis: Unreacted Alkyl Chlorosulfite (

).[1] -

Fix: The reaction did not go to completion. This happens if you omit DMF.[1] To salvage, redissolve the crude in toluene, add 0.1 eq DMF and 0.5 eq

, and reflux for another hour.

PROTOCOL B: Kochi Coupling (Grignard + Alkyl Halide)

Best for: Convergent synthesis or when the alcohol is expensive/unavailable.[1]

The Core Issue: Chemoselectivity

You are coupling Phenylmagnesium bromide (

The Fix: Use Dilithium Tetrachlorocuprate (

Mechanism & Selectivity[1][2]

Figure 2: The Kochi coupling prioritizes the weaker C-Br bond, preserving the C-Cl bond for future functionalization.[1][2]

Optimized Workflow

| Parameter | Specification | Rationale |

| Catalyst | Prepare fresh: Mix anhydrous | |

| Solvent | THF / NMP | THF is standard.[1] Adding NMP (co-solvent) can accelerate difficult couplings.[1] |

| Temp | -10°C to 0°C | Crucial: Low temp prevents attack on the Chloride.[1] |

| Addition | Slow addition of Grignard | Prevents local concentration spikes that favor homocoupling.[1] |

Step-by-Step Protocol

-

Catalyst Prep: Dissolve

(0.2 mmol) and -

Substrate: In a separate flask under Argon, dissolve 1-bromo-9-chlorononane (10 mmol, 1.0 equiv) in 20 mL THF. Add the catalyst solution.

-

Cooling: Cool the mixture to -10°C (ice/salt bath).

-

Coupling: Add Phenylmagnesium bromide (1.1 equiv, typically 1.0M in THF) dropwise over 45-60 minutes via syringe pump.

-

Workup: Quench with saturated

solution (dissolves copper salts). Extract with diethyl ether.[1]

Troubleshooting Guide (FAQ)

Q: I see a large "Biphenyl" peak in my GC-MS.

-

Diagnosis: Homocoupling of the Grignard reagent.[1]

-

Fix: This occurs if the oxidative addition to the alkyl halide is too slow.[1][2]

Q: I lost the terminal Chlorine (product is Nonylbenzene).

-

Diagnosis: Over-reaction.[1]

-